molecular formula C12H15NO3 B15245809 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide

Katalognummer: B15245809
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: YSOBNPZQSXBQDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 2,6-dimethoxyphenyl group

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    1-(2,6-Dimethoxyphenyl)cyclopropanecarboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    1-(2,6-Dimethoxyphenyl)cyclopropanemethanol: This compound has a hydroxyl group instead of a carboxamide group.

    1-(2,6-Dimethoxyphenyl)cyclopropanamine: This compound features an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C12H15NO3/c1-15-8-4-3-5-9(16-2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H2,13,14)

InChI-Schlüssel

YSOBNPZQSXBQDZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C2(CC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.